5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide is a member of benzamides.
Scientific Research Applications
Structural Analysis and Pharmacological Potential
Crystal Structure and Neuroleptic Drug Development : The crystal structure of a benzamide derivative, similar in structure to 5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide, was studied. This research was part of ongoing studies to find potent neuroleptic drugs among benzamide derivatives, which includes understanding three-dimensional structure-activity relationships (Furuya, Iwanami, Takenaka & Sasada, 1985).
Serotonin Receptor Agonists for Gastrointestinal Motility : A series of benzamide derivatives, structurally similar to the compound , showed potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds were synthesized and evaluated for their ability to enhance gastrointestinal motility, highlighting their pharmacological significance (Sonda, Kawahara, Murozono, Sato, Asano & Haga, 2003).
Polymorphism and Chemical Properties
- Polymorphs and Chemical Properties : For a compound closely related to this compound, two polymorphs were prepared and characterized using various techniques like X-ray powder diffractometry and thermal analysis. This study provides insights into the different physical forms and stability of such compounds (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji & Inoue, 2000).
Biological Screening and Activity
Biological Screening for Enzyme Inhibition : A series of N-substituted benzamide compounds, related to the one , were synthesized and screened for their antioxidant activities and inhibition against various enzymes. The study revealed that certain compounds showed promising inhibitory activity against acetylcholinesterase enzyme (Fatima, Abbasi, Khan, Ashraf, Ahmad & Ejaz, 2013).
Potential Anticancer Agents : Research into the synthesis of compounds structurally related to this compound led to the discovery of potential anticancer candidates. These compounds were evaluated for cytotoxicity against various cancer cell lines, offering insights into their therapeutic potential (Hour, Yang, Lien, Kuo & Huang, 2007).
Properties
Molecular Formula |
C20H17ClN2O4 |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-15-7-4-13(5-8-15)19(24)23-18-9-6-14(21)11-17(18)20(25)22-12-16-3-2-10-27-16/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
PVBKHLONPNEUIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.